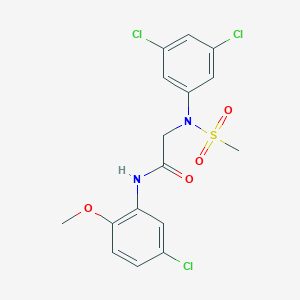![molecular formula C18H15BrN2O3S B4948996 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide CAS No. 5668-71-3](/img/structure/B4948996.png)
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their overexpression has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. BRD0705 has shown promising results in preclinical studies, making it a potential therapeutic candidate for these diseases.
作用機序
BET proteins play a crucial role in gene expression regulation by binding to acetylated histones and recruiting transcriptional machinery to the chromatin. 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide inhibits the interaction between BET proteins and acetylated histones, preventing the recruitment of transcriptional machinery and subsequent gene expression regulation. This results in the inhibition of the growth of cancer cells, reduction of inflammation, and improvement of cardiovascular function.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to improve cardiovascular function in animal models of cardiovascular diseases. The biochemical and physiological effects of this compound are attributed to its inhibition of the interaction between BET proteins and chromatin.
実験室実験の利点と制限
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in preclinical studies, making it a potential therapeutic candidate for various diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its specificity for BET proteins is not well characterized. In addition, its efficacy and safety in human trials are not yet known.
将来の方向性
There are several future directions for research on 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. One direction is to further elucidate its mechanism of action and its specificity for BET proteins. This will help to optimize its use as a therapeutic candidate for various diseases. Another direction is to evaluate its efficacy and safety in human trials. This will provide valuable information on its potential as a therapeutic agent. Finally, there is a need to develop more potent and specific BET inhibitors that can overcome the limitations of this compound.
合成法
The synthesis of 2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide involves the reaction of 4-bromo-1-(4-bromophenyl)-2,5-dioxopyrrolidine with N-phenylthioacetamide in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular function. Its mechanism of action involves binding to the bromodomains of BET proteins, preventing their interaction with chromatin and subsequent gene expression regulation. This makes this compound a potential therapeutic candidate for diseases where overexpression of BET proteins is implicated.
特性
IUPAC Name |
2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-12-6-8-14(9-7-12)21-17(23)10-15(18(21)24)25-11-16(22)20-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFOKKNXHCFLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386344 |
Source


|
| Record name | AC1MERM4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5668-71-3 |
Source


|
| Record name | AC1MERM4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4948913.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4948917.png)
![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B4948993.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
